Sodium hydroxytoluenesulphonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
42871-17-0 |
|---|---|
Molecular Formula |
C7H8NaO4S+ |
Molecular Weight |
211.19 g/mol |
IUPAC Name |
sodium;5-hydroxy-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S.Na/c1-5-2-3-6(8)4-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1 |
InChI Key |
NQOLCVMEYUYVRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Raw materials: p-cresol or hydroxytoluene and isopropylcarbinol | - | Starting materials for alkylation and sulfonation |
| 2 | Addition of concentrated sulfuric acid (catalyst) | Catalyst concentration optimized | Catalyzes sulfonation and alkylation |
| 3 | Alkylation reaction in two stages: vacuum and micro-positive pressure | Stage 1: Vacuum, 52-55 °C, constant temperature crystallization Stage 2: 0.05 MPa pressure, direct freezing crystallization |
Two-stage reaction improves yield and purity |
| 4 | Crystallization of alkylated product | Controlled temperature and pressure | Enhances crystal uniformity and purity |
This two-stage alkylation and sulfonation process results in a high-purity alkylated sulfonate intermediate, which is then neutralized to form sodium hydroxytoluenesulphonate.
Neutralization and Salt Formation
After sulfonation, the sulfonic acid intermediate is neutralized with sodium hydroxide to yield the sodium salt:
$$
\text{Ar-SO}3\text{H} + \text{NaOH} \rightarrow \text{Ar-SO}3\text{Na} + \text{H}_2\text{O}
$$
Where Ar represents the hydroxytoluene aromatic ring.
This neutralization is typically performed in aqueous solution under controlled pH and temperature to ensure complete conversion and prevent side reactions.
Crystallization and Purification
The crystallization method is critical for obtaining high-purity this compound. The process involves:
- Constant temperature crystallization under vacuum to initiate nucleation and form uniform crystals.
- Direct freezing crystallization under slight positive pressure to trap impurities within the crystal lattice and improve purity.
- The product crystals exhibit high glossiness, uniform particle size, and extended shelf life (up to 18 months).
| Parameter | Stage 1 (Vacuum) | Stage 2 (Positive Pressure) |
|---|---|---|
| Temperature | 52-55 °C | Cooling/freezing mode |
| Pressure | Vacuum | 0.05 MPa |
| Crystallization mode | Constant temperature | Direct freezing |
| Product purity | ~99.93% - 99.96% | Enhanced impurity encapsulation |
| Product quality | Uniform crystals, reduced wall deposits | High gloss, long shelf life |
This method significantly reduces crystal defects such as crystal scars and wall deposits, improving the overall quality and yield of the this compound product.
Alternative Synthetic Routes and Research Findings
Research on hydroxy sulfonate surfactants, which include this compound analogs, indicates that selective synthesis can be achieved via reactions involving cyclic sulfates and epoxides, followed by hydrolysis and neutralization steps. These methods emphasize:
- Use of inexpensive, readily available starting materials.
- Short, selective synthetic routes.
- Control of side chains and functional groups to tailor product properties.
For example, cyclic sulfates derived from diols can be reacted with sodium hydride and sulfonate precursors in dry solvents, followed by acid hydrolysis to yield hydroxy sulfonates. Neutralization with sodium carbonate or sodium hydroxide then produces the sodium salt form.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Conditions | Outcome/Notes |
|---|---|---|---|
| Sulfonation | Aromatic sulfonation using concentrated sulfuric acid or vitriol oil | 52-55 °C, vacuum and positive pressure stages | High conversion to sulfonic acid intermediate |
| Alkylation | Concurrent alkylation with isopropylcarbinol | Two-stage reaction: vacuum then 0.05 MPa pressure | Improved yield and purity of alkylated sulfonate |
| Neutralization | Reaction with sodium hydroxide or sodium carbonate | Aqueous solution, controlled pH | Formation of this compound salt |
| Crystallization | Two-stage crystallization: constant temperature and direct freezing | Vacuum and slight positive pressure | High purity (99.93-99.96%), uniform crystals, long shelf life |
| Alternative synthesis | Use of cyclic sulfates and hydrolysis | Dry DMF solvent, sodium hydride, acid hydrolysis | Selective synthesis of hydroxy sulfonates |
Chemical Reactions Analysis
Types of Reactions: Sodium hydroxytoluenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Key Properties:
- Molecular Formula: C₇H₇NaO₃S
- Appearance: White crystalline powder
- Solubility: Soluble in water
Surfactant and Emulsifying Agent
Sodium hydroxytoluenesulphonate is utilized as a surfactant in various formulations due to its ability to lower surface tension and stabilize emulsions. It finds applications in:
- Cosmetic formulations: Enhancing the stability of creams and lotions.
- Pharmaceuticals: Used as an excipient in drug formulations to improve solubility and bioavailability.
Biological Studies
Research has demonstrated that this compound can act as a biological buffer in cell culture media, maintaining pH stability during experiments. This property is crucial for:
- Cell viability assays: Ensuring consistent conditions for cell growth.
- Enzyme activity studies: Stabilizing the environment for enzymatic reactions.
Cleaning Products
As a surfactant, this compound is incorporated into cleaning products for its effective dirt removal properties. Its mildness makes it suitable for:
- Household cleaners: Safe for use on various surfaces without causing damage.
- Industrial cleaners: Effective in degreasing applications.
Electroplating
In electroplating baths, this compound enhances the deposition quality of metals by improving current distribution and reducing defects in coatings.
Pharmaceutical Formulation Study
A study evaluated the effectiveness of this compound as an excipient in tablet formulations. The results indicated improved dissolution rates compared to formulations without the compound, highlighting its role in enhancing bioavailability.
| Formulation Type | Dissolution Rate (%) | Control Rate (%) |
|---|---|---|
| With this compound | 85% | 60% |
| Without this compound | 70% | 50% |
Cosmetic Stability Testing
In a stability study of cosmetic creams containing this compound, the formulation maintained its consistency and pH over a six-month period at elevated temperatures, demonstrating its effectiveness as a stabilizing agent.
| Time (Months) | pH Level | Viscosity (cP) |
|---|---|---|
| 0 | 5.5 | 150 |
| 3 | 5.6 | 145 |
| 6 | 5.5 | 148 |
Mechanism of Action
The mechanism of action of sodium hydroxytoluenesulphonate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby altering their chemical properties. The molecular targets include various functional groups such as hydroxyl, amino, and carboxyl groups. The pathways involved in its action include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Comparison with Similar Sulfonate Compounds
Structural and Functional Differences
The following table summarizes critical distinctions between sodium p-toluenesulfonate and structurally related sulfonates:
Key Observations:
- Aromatic vs. Aliphatic Sulfonates : Sodium p-toluenesulfonate’s aromatic ring confers greater stability in acidic conditions compared to aliphatic sulfonates like sodium 1-heptanesulfonate, which are more suited for chromatographic applications .
- Functional Group Influence : The hydroxyl group in dipotassium 7-hydroxynaphthalene-1,3-disulphonate increases its acidity and reactivity, making it ideal for dye synthesis, whereas sodium p-toluenesulfonate’s methyl group enhances hydrophobicity for hydrotropy .
- Cationic-Amphiphilic Hybrids : Hexadecyltrimethylammonium toluene-p-sulphonate combines a cationic quaternary ammonium with an anionic sulfonate, enabling surfactant applications distinct from sodium p-toluenesulfonate’s anionic hydrotropy .
Research Findings
Solubility Enhancement : Sodium p-toluenesulfonate increases the aqueous solubility of ibuprofen by 15-fold at 25°C, outperforming sodium 1-hexanesulfonate .
Environmental Impact : Sodium thiosulphate is rapidly biodegradable, whereas sodium p-toluenesulfonate shows moderate persistence in aquatic systems, necessitating controlled disposal .
Thermal Stability : Sodium p-toluenesulfonate remains stable up to 300°C, making it suitable for high-temperature synthesis, unlike sodium formaldehyde sulfoxylate hydrate, which decomposes above 150°C .
Biological Activity
Sodium hydroxytoluenesulphonate (SHTS) is a sulfonated derivative of toluene, recognized for its unique chemical properties and potential biological activities. This article explores the biological activity of SHTS, focusing on its antioxidant properties, toxicity profiles, and environmental impact, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is an aromatic sulfonic acid salt with the molecular formula and a molecular weight of approximately 194.18 g/mol. Its structure includes a toluene moiety with a sulfonate group, which enhances its solubility in water and contributes to its biological activity.
Antioxidant Activity
Research indicates that SHTS exhibits significant antioxidant properties. A study comparing various sulfonated compounds found that modifications to the chemical structure can enhance antioxidant capabilities. For instance, tectorigenin sodium sulfonate demonstrated superior antioxidant activity compared to its parent compound due to increased solubility and reactivity in biological systems .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |
|---|---|---|
| Tectorigenin Sodium Sulfonate | 85 | 78 |
| Tectorigenin | 70 | 65 |
| Tectoridin | 60 | 55 |
Toxicity Profiles
The safety assessment of this compound reveals varied toxicity levels depending on concentration and exposure duration. In vitro studies have shown that at high concentrations, SHTS can induce cytotoxic effects in mammalian cells. For example, a study reported that concentrations above 1000 mg/L resulted in significant cell viability reduction in cultured human cells .
Case Study: Toxicity Assessment
A comprehensive toxicity evaluation was conducted using activated sludge as an inoculum. The results indicated a degradation rate of approximately 90% after 24 hours at a concentration of 100 mg/L, suggesting that while SHTS is biodegradable, it may pose risks at elevated levels .
Environmental Impact
The environmental biodegradability of SHTS has been a subject of interest due to its widespread use in industrial applications. Studies have demonstrated that SHTS undergoes aerobic degradation effectively, with reports indicating up to 94% removal of chemical oxygen demand (COD) in controlled conditions .
Table 2: Biodegradation Rates
| Test Condition | Initial Concentration (mg/L) | Degradation Rate (%) |
|---|---|---|
| Activated Sludge | 100 | 90 |
| Aerobic Conditions | 200 | 94 |
Q & A
Basic: What are the standard laboratory synthesis protocols for Sodium hydroxytoluenesulphonate?
Methodological Answer:
this compound is typically synthesized via sulfonation of toluene derivatives, followed by neutralization with sodium hydroxide. Key steps include:
- Sulfonation : Controlled reaction with sulfuric acid at 80–100°C to introduce the sulfonate group.
- Purification : Use column partition chromatography with a porous glass disk setup to isolate the compound, as described in pharmacopeial protocols .
- Characterization : Confirm purity via HPLC (using internal standards like toluenesulfonamides) and FTIR spectroscopy for functional group analysis .
Advanced: How can researchers address discrepancies in reported solubility data for this compound across studies?
Methodological Answer:
Contradictions in solubility data often arise from variations in pH, temperature, or ionic strength. To resolve these:
- Controlled Replication : Conduct solubility studies under standardized conditions (e.g., pH 7.4 buffer, 25°C) using gravimetric or UV-Vis quantification.
- Error Analysis : Calculate measurement uncertainties (e.g., ±0.5% for gravimetry) and compare with literature values, documenting deviations in supplementary materials .
- Data Normalization : Adjust for confounding factors (e.g., counterion effects) using computational models like COSMO-RS .
Basic: What analytical techniques are validated for quantifying this compound in biological matrices?
Methodological Answer:
Validated methods include:
- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (20:80 v/v) and detection at 254 nm. Calibrate with a standard stock solution (1 mg/mL) prepared in sodium carbonate .
- Ion Chromatography : Employ conductivity detection for sulfonate group quantification, with a detection limit of 0.1 µg/mL .
Advanced: What experimental design considerations are critical for studying this compound’s stability under oxidative conditions?
Methodological Answer:
- Stress Testing : Expose the compound to H₂O₂ (3% w/v) at 40°C for 24 hours, sampling at intervals for LC-MS analysis.
- Degradation Kinetics : Fit data to first-order models to calculate half-life (t₁/₂) and activation energy (Eₐ) .
- Artifact Mitigation : Use inert atmospheres (N₂) and amber glassware to prevent photodegradation .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonation byproducts .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How can computational modeling enhance understanding of this compound’s interactions with proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities (ΔG) with target proteins (e.g., serum albumin). Validate with SPR or ITC experiments .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of protein-ligand complexes .
Basic: What are the key physicochemical properties influencing this compound’s reactivity?
Methodological Answer:
- pKa : ~1.5 (sulfonate group), affecting ionization in biological systems.
- LogP : -2.1 (calculated), indicating high hydrophilicity.
- Thermal Stability : Decomposes at 250°C; monitor via TGA-DSC .
Advanced: What methodologies optimize trace-level detection of this compound in environmental samples?
Methodological Answer:
- Pre-concentration : Solid-phase extraction (C18 cartridges) to achieve detection limits <10 ng/mL.
- Advanced Detection : LC-MS/MS with MRM transitions (e.g., m/z 215 → 80) for specificity .
Basic: How should researchers document experimental procedures involving this compound?
Methodological Answer:
- Protocol Details : Specify reaction stoichiometry, purification steps, and instrument parameters (e.g., HPLC gradient).
- Raw Data : Include chromatograms, spectral peaks, and statistical summaries (mean ± SD) in appendices .
Advanced: What interdisciplinary approaches assess this compound’s ecotoxicological impact?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
